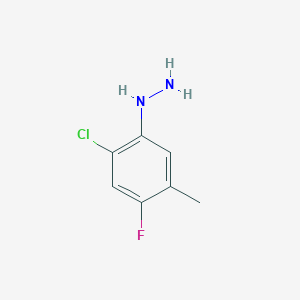
5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tetrahydroindole core, which is a common structural motif in many bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are investigated for their potential use in treating various diseases. Its structural similarity to naturally occurring bioactive molecules makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, dyes, and other industrial products .
Mécanisme D'action
The mechanism of action of 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness: 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific substitutions and tetrahydroindole core, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5-ethyl-1-(methoxymethyl)-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C12H17NO2/c1-3-9-4-5-11-10(12(9)14)6-7-13(11)8-15-2/h6-7,9H,3-5,8H2,1-2H3 |
Clé InChI |
MMBORCLOZOWZMO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2=C(C1=O)C=CN2COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)

amine](/img/structure/B15300500.png)


![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)







